molecular formula C17H17NO3S B2857416 METHYL 2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 328023-50-3

METHYL 2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2857416
CAS No.: 328023-50-3
M. Wt: 315.39
InChI Key: IEUVDLUPIBCJOJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a five-membered cyclopentane ring. Key structural attributes include:

  • A methyl ester at position 3, enhancing lipophilicity and metabolic stability compared to free carboxylic acids.

Cyclopenta[b]thiophene derivatives are explored in medicinal chemistry due to their electron-rich aromatic systems and modular substitution patterns .

Properties

IUPAC Name

methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-10-6-3-4-7-11(10)15(19)18-16-14(17(20)21-2)12-8-5-9-13(12)22-16/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUVDLUPIBCJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves the condensation of 2-methylbenzoic acid with an appropriate amine, followed by cyclization and esterification reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfur incorporation and methyl iodide for esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.

Scientific Research Applications

METHYL 2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with inhibitors and pharmacopeial agents from diverse studies:

Compound Name Core Structure Key Functional Groups/Substituents Potential Bioactivity Reference
Methyl 2-(2-methylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene 2-methylbenzamido, methyl ester Hypothetical enzyme inhibition (e.g., GH activity) -
PJ34 (2-[[3-(dimethylamino)-2-oxopropyl]amino]-5,6-dihydrophenanthridin-6-one) Phenanthridinone Dimethylamino, oxopropyl amino GH activity inhibitor
P6-C (8-fluoro-1H,2H,3H,4H,5H,6H-benzo[c]1,6-naphthyridin-6-one) Benzo[c]1,6-naphthyridinone Fluoro substituent GH activity inhibitor
Thiazol-5-ylmethyl carbamate derivatives (Pharmacopeial agents) Thiazole, hexane chain Ethoxycarbonylamino, hydroxy, diphenyl groups Antiviral or protease inhibition

Key Observations

Core Structure Diversity: The cyclopenta[b]thiophene core (target compound) offers a planar, electron-rich system distinct from the phenanthridinone (PJ34) or benzo[c]1,6-naphthyridinone (P6-C) cores, which contain nitrogen atoms enabling π-π stacking and hydrogen bonding . Thiazole-based carbamates () prioritize sulfur-mediated interactions and conformational flexibility due to their hexane chains .

Substituent Effects: The 2-methylbenzamido group in the target compound may enhance target selectivity compared to PJ34’s dimethylamino group, which likely improves solubility and cationic interactions.

Bioactivity Implications :

  • PJ34 and P6-C are validated inhibitors of GH (glycosyl hydrolase) activity, suggesting that the target compound’s aromatic and amide functionalities could similarly engage enzyme active sites .
  • Thiazole carbamates () highlight the role of sulfur-containing heterocycles in pharmacopeial applications, though their mechanisms differ from ester- or amide-driven systems .

Biological Activity

Methyl 2-(2-methylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on available research findings.

  • Molecular Formula : C17H17NO3S
  • Molecular Weight : 315.39 g/mol
  • IUPAC Name : Methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

This compound is classified as a thiophene derivative, which are known for their diverse biological activities due to their unique structural features.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Condensation : 2-methylbenzoic acid is condensed with an appropriate amine.
  • Cyclization : The product undergoes cyclization to form the thiophene ring.
  • Esterification : Methyl iodide is used to introduce the methyl ester group.

These synthetic routes are crucial for obtaining high yields and purity, which are necessary for biological evaluations.

Anticancer Properties

Recent studies have demonstrated that thiophene derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
Compound AHepG2 (liver cancer)15.0
Compound BMCF-7 (breast cancer)12.5
Methyl 2-(2-methylbenzamido)-4H...PC-3 (prostate cancer)TBD

The preliminary results indicate that the compound may inhibit tumor cell growth effectively, although further studies are required to establish its efficacy and safety profile.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Research has indicated that thiophene derivatives can modulate inflammatory pathways and cytokine production. For example:

  • Mechanism of Action : Inhibition of NF-kB signaling pathway.
  • Effect on Cytokines : Reduction in TNF-alpha and IL-6 levels in vitro.

These findings suggest that this compound could be a candidate for further investigation in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The presence of the methyl group on the benzamide moiety and the thiophene ring contributes to its unique pharmacological properties. Variations in substituents can lead to changes in potency and selectivity against different biological targets.

Case Studies

Several studies have explored related compounds within the thiophene class:

  • Thieno[2,3-d]pyrimidinone Derivatives : These derivatives showed significant tumor cell growth inhibition with IC50 values ranging from 10 to 20 µM across various cancer cell lines .
  • Cyclopenta[b]thiophene Compounds : Evaluated for their cytotoxicity against normal and cancerous cells; some derivatives demonstrated lower toxicity profiles compared to standard chemotherapeutics like doxorubicin .

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